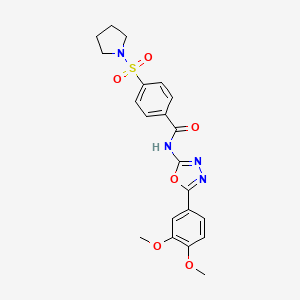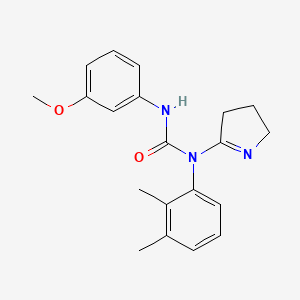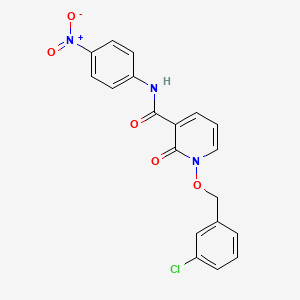![molecular formula C17H11ClN2O2S3 B2595050 N-[2-(1,3-benzothiazol-2-yl)phényl]-5-chlorothiophène-2-sulfonamide CAS No. 946358-61-8](/img/structure/B2595050.png)
N-[2-(1,3-benzothiazol-2-yl)phényl]-5-chlorothiophène-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H11ClN2O2S3 and its molecular weight is 406.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antituberculeuse
N-[2-(1,3-benzothiazol-2-yl)phényl]-5-chlorothiophène-2-sulfonamide : a suscité l'intérêt en raison de son potentiel antituberculeux. Les chercheurs ont synthétisé des dérivés de ce composé et évalué leur activité inhibitrice contre Mycobacterium tuberculosis (M. tuberculosis), l'agent causal de la tuberculose (TB). Les nouvelles molécules synthétisées ont été comparées aux médicaments de référence standard et une puissance d'inhibition prometteuse a été observée .
Propriétés antibactériennes
Outre ses effets antituberculeux, ce composé a été étudié pour son activité antibactérienne. Des études ont exploré ses effets antibactériens in vitro contre diverses souches, notamment Escherichia coli, des espèces de Proteus, Staphylococcus aureus et Pseudomonas aeruginosa .
Évaluation anticonvulsivante
Les chercheurs ont également examiné les propriétés anticonvulsivantes des dérivés de benzothiazole apparentés. Bien que des études spécifiques sur ce composé exact soient limitées, la classe plus large des dérivés de benzothiazole s'est avérée prometteuse dans le développement de médicaments anticonvulsivants .
Matériaux optiques
Les hydrazonylsulfones, y compris les composés liés à This compound, ont été étudiés en tant que matériaux optiques. Ces recherches explorent leurs applications potentielles dans des domaines tels que les capteurs, l'imagerie et l'optoélectronique .
Études d'amarrage moléculaire
Pour comprendre le mécanisme d'action du composé, les chercheurs ont mené des études d'amarrage moléculaire. Plus précisément, ils ont étudié son interaction avec la protéine cible DprE1, dans le but d'identifier des inhibiteurs puissants ayant une activité antituberculeuse accrue .
Aperçus structurels
Une étude structurale a été réalisée sur des dérivés d'hydrazide apparentés, notamment les N-(1,3-benzothiazol-2-yl)-4-(halogénobenzènesulfonyl)-hydrazides. Ces recherches fournissent des informations sur la géométrie du composé et sa réactivité potentielle .
Mécanisme D'action
Target of Action
tuberculosis . The target of these compounds is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of M. tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of M. tuberculosis, the inhibition of DprE1 disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide, like other benzothiazole derivatives, affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
It is mentioned that admet calculations showed a favourable pharmacokinetic profile for synthesized benzothiazole derivatives . This suggests that these compounds may have good absorption, distribution, metabolism, and excretion properties, which could impact their bioavailability.
Result of Action
tuberculosis . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Analyse Biochimique
Biochemical Properties
N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole derivatives have been reported to exhibit inhibitory effects against M. tuberculosis . The nature of these interactions often involves the formation of bonds between the compound and the active sites of the enzymes or proteins, leading to changes in their function .
Cellular Effects
The effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide on cells and cellular processes are diverse. It has been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain benzothiazole derivatives have been found to inhibit the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, benzothiazole derivatives have been found to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Dosage Effects in Animal Models
The effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide vary with different dosages in animal models. While specific studies on this compound are limited, benzothiazole derivatives have been studied for their effects in animal models . These studies often observe threshold effects and potential toxic or adverse effects at high doses .
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S3/c18-15-9-10-16(24-15)25(21,22)20-12-6-2-1-5-11(12)17-19-13-7-3-4-8-14(13)23-17/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUSSCJHMSDALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2594967.png)
![5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid](/img/structure/B2594968.png)

![1-[({6-[2-(2-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]azepane](/img/structure/B2594976.png)



![4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole](/img/structure/B2594983.png)



![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2594987.png)
![N-[4-(4-bromophenyl)oxan-4-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2594988.png)

